Oral Bioavailability Enables Continuous Daily Dosing – A Pharmacological Distinction from Intravenous Eg5 Inhibitors
4SC-205 is the only orally bioavailable KIF11/Eg5 inhibitor to have entered clinical development, a property that directly enables a continuous daily dosing schedule [1]. In contrast, ispinesib is administered as an intravenous infusion over 1 hour on days 1, 8, and 15 of 28-day cycles [2], and filanesib is administered as a 1-hour intravenous infusion on days 1 and 2 or days 1, 2, 15, and 16 of 28-day cycles [3]. This oral vs. intravenous distinction fundamentally changes the feasible dosing schedule: oral administration permits sustained daily target engagement without the logistical burden and peak-trough fluctuations of intermittent IV infusions [1].
| Evidence Dimension | Route of administration and feasible dosing schedule |
|---|---|
| Target Compound Data | Oral, continuous daily dosing (20 mg/day) |
| Comparator Or Baseline | Ispinesib: IV infusion, days 1, 8, 15 q28d; Filanesib: IV infusion, days 1-2 or 1, 2, 15, 16 q28d |
| Quantified Difference | Oral daily vs. intermittent IV – enables 365 dosing days/year vs. ~12-24 IV dosing days/year |
| Conditions | Clinical Phase I setting; published clinical trial protocols |
Why This Matters
An oral KIF11 inhibitor eliminates the need for infusion-center visits, enables continuous target coverage, and offers a fundamentally different cost-of-care and patient-compliance profile for procurement and clinical trial design.
- [1] Masanas M, et al. The oral KIF11 inhibitor 4SC-205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models. Clin Transl Med. 2021 Oct;11(10):e533. doi:10.1002/ctm2.533. View Source
- [2] LoRusso PM, et al. A phase I study of the kinesin spindle protein inhibitor ispinesib (SB-715992) in relapsed/refractory acute leukemia. Leuk Res. 2009;33(12):1622-1626. doi:10.1016/j.leukres.2009.03.022. View Source
- [3] LoRusso PM, et al. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2015;33(2):420-429. doi:10.1007/s10637-015-0198-x. View Source
